molecular formula C14H16Cl2N2O B13931878 4-Phenyl-5,6,7,8-tetrahydro-9-oxa-1,6-diaza-benzocycloheptene dihydrochloride

4-Phenyl-5,6,7,8-tetrahydro-9-oxa-1,6-diaza-benzocycloheptene dihydrochloride

Katalognummer: B13931878
Molekulargewicht: 299.2 g/mol
InChI-Schlüssel: JZNFGNAHZLKMJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenyl-5,6,7,8-tetrahydro-9-oxa-1,6-diaza-benzocycloheptene dihydrochloride is a chemical compound with the molecular formula C14H16Cl2N2O and a molecular weight of 299.19564 . This compound is known for its unique structure, which includes a benzocycloheptene ring system fused with an oxa- and diaza-heterocycle.

Analyse Chemischer Reaktionen

4-Phenyl-5,6,7,8-tetrahydro-9-oxa-1,6-diaza-benzocycloheptene dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Phenyl-5,6,7,8-tetrahydro-9-oxa-1,6-diaza-benzocycloheptene dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Phenyl-5,6,7,8-tetrahydro-9-oxa-1,6-diaza-benzocycloheptene dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-Phenyl-5,6,7,8-tetrahydro-9-oxa-1,6-diaza-benzocycloheptene dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of both oxa- and diaza-heterocycles, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H16Cl2N2O

Molekulargewicht

299.2 g/mol

IUPAC-Name

6-phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine;dihydrochloride

InChI

InChI=1S/C14H14N2O.2ClH/c1-2-4-11(5-3-1)12-6-7-16-14-13(12)10-15-8-9-17-14;;/h1-7,15H,8-10H2;2*1H

InChI-Schlüssel

JZNFGNAHZLKMJG-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=NC=CC(=C2CN1)C3=CC=CC=C3.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.